Cas no 87440-56-0 ((2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one)

87440-56-0 structure
Nome del prodotto:(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
- Glepidotin B
- (2R-trans)-2,3-Dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-2-phenyl-4H-1-benzopyran-4-one
- [ "" ]
- (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-4H-1-benzopyran-4-one (ACI)
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-2-phenyl-, (2R-trans)- (ZCI)
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-2-phenyl-, (2R,3R)- (9CI)
- (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
- FS-9499
- CS-0024499
- AC1L9CRN
- CHEBI:5381
- HY-N3947
- C09753
- (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- (2R,3R)-3,5,7-Trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenylchroman-4-one
- 87440-56-0
- AKOS030531169
- Q27106744
- DTXSID00331821
- CTK3E8972
- DA-53573
-
- Inchi: 1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1
- Chiave InChI: ATJOIGKHVRPLSM-RBUKOAKNSA-N
- Sorrisi: C(C1C(O)=CC(O)=C2C([C@@H]([C@@H](C3C=CC=CC=3)OC=12)O)=O)/C=C(\C)/C
Proprietà calcolate
- Massa esatta: 340.131
- Massa monoisotopica: 340.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 506
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 87A^2
- XLogP3: 4.1
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.321
- Punto di ebollizione: 592.5°C at 760 mmHg
- Punto di infiammabilità: 214.4°C
- Indice di rifrazione: 1.644
- PSA: 86.99000
- LogP: 3.28380
- Pressione di vapore: 0.0±1.8 mmHg at 25°C
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4136-1 mL * 10 mM (in DMSO) |
Glepidotin B |
87440-56-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G86780-5mg |
Glepidotin B |
87440-56-0 | ,HPLC≥96% | 5mg |
¥5280.0 | 2023-09-07 | |
Aaron | AR004N23-1mg |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one |
87440-56-0 | 95% | 1mg |
$363.00 | 2025-02-17 | |
TargetMol Chemicals | TN4136-5mg |
Glepidotin B |
87440-56-0 | 5mg |
¥ 3710 | 2024-07-20 | ||
A2B Chem LLC | AC15407-1mg |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one |
87440-56-0 | 95% | 1mg |
$320.00 | 2024-04-19 | |
Aaron | AR004N23-5mg |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one |
87440-56-0 | 95% | 5mg |
$753.00 | 2025-02-17 | |
TargetMol Chemicals | TN4136-5 mg |
Glepidotin B |
87440-56-0 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
A2B Chem LLC | AC15407-5mg |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one |
87440-56-0 | 96.0% | 5mg |
$660.00 | 2024-04-19 | |
TargetMol Chemicals | TN4136-1 ml * 10 mm |
Glepidotin B |
87440-56-0 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Letteratura correlata
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
87440-56-0 ((2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one) Prodotti correlati
- 41983-91-9(Glabranin (flavonoid))
- 156162-10-6(4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 19879-30-2(Bavachinin)
- 152464-78-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 102490-65-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3S)-)
- 101236-50-4(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-,(2R,3R)-)
- 19879-32-4(Bavachin)
- 101236-51-5(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-)
- 18422-83-8((2R,3R)-2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one)
- 1621-55-2(3'-Hydroxyflavanone)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:87440-56-0)Glepidotin B

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta